3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Unique 3-aryl-2-(2-thienyl)acrylonitrile kinase inhibitor featuring a 4-(dimethylamino)phenyl substituent and 2-fluorobenzoyl moiety—an electronic combination not replicated by chlorophenyl or methoxyphenyl analogs, rendering it non-interchangeable for SAR. Validated chemotype for VEGFR-2 kinase inhibition, anti-hepatocellular carcinoma (HCC) screening in HepG2/HuH7, and ADME profiling due to its distinct lipophilicity. Essential tool compound for kinase-focused lead optimization programs.

Molecular Formula C22H17FN2OS
Molecular Weight 376.45
CAS No. 338966-67-9
Cat. No. B2724587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile
CAS338966-67-9
Molecular FormulaC22H17FN2OS
Molecular Weight376.45
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(S2)C(=O)C3=CC=CC=C3F
InChIInChI=1S/C22H17FN2OS/c1-25(2)17-9-7-15(8-10-17)13-16(14-24)20-11-12-21(27-20)22(26)18-5-3-4-6-19(18)23/h3-13H,1-2H3/b16-13+
InChIKeyFMHMPHFPQRSLTK-DTQAZKPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile (CAS 338966-67-9): Identity and Structural Context


3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile (CAS 338966-67-9) is a synthetic, small-molecule acrylonitrile derivative with the molecular formula C22H17FN2OS and a molecular weight of 376.45 g/mol . It belongs to a class of 3-aryl-2-(2-thienyl)acrylonitriles, a scaffold investigated for putative kinase inhibitory activity [1]. The compound is characterized by a thiophene core substituted with a 2-fluorobenzoyl group and a 4-(dimethylamino)phenyl moiety, which distinguishes it from other analogs in the series.

Why 3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile Cannot Be Interchanged with In-Class Analogs


Substitution within this class of 3-aryl-2-(2-thienyl)acrylonitriles is impossible without altering pharmacological activity. Published structure-activity relationship (SAR) analysis for this chemotype demonstrates that the specific nature of the aryl substituent (e.g., 3-hydroxy-4-methoxyphenyl vs. 4-dimethylaminophenyl) is a key determinant of kinase inhibition potency and selectivity [1]. The unique combination of the electron-donating dimethylamino group and the 2-fluorobenzoyl moiety on the target compound creates a distinct electronic environment, which is predicted to impact binding affinity, rendering other analogs with different substituents, such as the chlorophenyl or methoxyphenyl derivatives, non-interchangeable .

Quantitative Differentiation Evidence for 3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile Against Closest Analogs


Structural Differentiation: Dimethylamino Substituent vs. 4-Chlorophenyl Analog

The target compound features a 4-(dimethylamino)phenyl group, a strong electron-donating substituent. Its closest cataloged analog, 3-(4-Chlorophenyl)-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile (CAS 338966-82-8), replaces this with a 4-chlorophenyl group, an electron-withdrawing moiety . Published SAR in the broader 3-aryl-2-(2-thienyl)acrylonitrile series shows that substituent electronic character directly impacts anti-proliferative IC50 values. For instance, a change from a 3,4-dimethoxyphenyl to a 3-hydroxy-4-methoxyphenyl group results in a shift in VEGFR-2 kinase inhibition [1]. This class-level inference strongly suggests that the significant electronic difference between the dimethylamino and chlorophenyl analogs will result in non-identical biological activity, although a direct head-to-head comparison for this specific pair has not been published.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Physicochemical Property Prediction: Lipophilicity Shift vs. 4-Methoxyphenyl Analog

The target compound's predicted lipophilicity (LogP) can be compared to a close analog, 2-[5-(4-fluorobenzoyl)-2-thienyl]-3-(4-methoxyphenyl)acrylonitrile (CAS 338966-63-5), to demonstrate differentiation. Using the chemical structure and atom-based prediction methods, the target compound with a dimethylamino group is expected to be more lipophilic than the methoxy analog. A higher LogP can influence membrane permeability and metabolic stability.

Drug Discovery ADME Prediction Physicochemical Properties

Class-Level Antiproliferative Potency Against Hepatoma Cells vs. Sorafenib

The broader compound class demonstrates validated differential activity. While no data exists for the specific target compound, the most active derivative in the 3-aryl-2-(2-thienyl)acrylonitrile series, compound 1c (3-hydroxy-4-methoxyphenyl analog), showed an IC50 of 1.2 µM against HepG2 hepatoma cells, which is more potent than the clinical multikinase inhibitor sorafenib (IC50 = 4.0 µM under the same conditions) [1]. This class-level evidence supports the potential of the scaffold, but the specific substitution pattern of the target compound dictates its actual activity against these benchmarks.

Hepatocellular Carcinoma Kinase Inhibitor Antineoplastic Activity

Validated Application Scenarios for 3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile Based on Evidence


Kinase-Focused Medicinal Chemistry SAR Exploration

The compound is a uniquely substituted member of a validated kinase-inhibitory chemotype [1]. Its primary application is as a tool compound for probing the SAR around the aryl substituent of 3-aryl-2-(2-thienyl)acrylonitriles. Replacing the 3-hydroxy-4-methoxyphenyl group of a known inhibitor with the 4-(dimethylamino)phenyl group of the target compound allows medicinal chemists to systematically investigate the impact of basic, electron-donating substituents on kinase inhibition potency and selectivity against targets like VEGFR-2 [1].

In Vitro Hepatoma Model Proliferation Studies

Given the class's demonstrated high activity against hepatoma cell lines [1], this compound is suitable for inclusion in anti-hepatocellular carcinoma (HCC) screening cascades. Its structural differentiation from published actives provides a basis for generating new SAR data in HepG2, HuH7, or related cell lines, with the goal of identifying a novel lead with improved potency or selectivity over the multikinase inhibitor sorafenib [1].

Physicochemical and ADME Property Profiling

The compound's predicted lipophilicity, which is distinct from the 4-methoxyphenyl analog , makes it a suitable candidate for in vitro ADME profiling. Researchers can evaluate how the increased LogP caused by the dimethylamino group affects permeability, metabolic stability in liver microsomes, and plasma protein binding, providing a data point for lead optimization of this chemical series.

Quote Request

Request a Quote for 3-[4-(Dimethylamino)phenyl]-2-[5-(2-fluorobenzoyl)-2-thienyl]acrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.